Substructure Selectivity: 2-Amino-4-one vs. 4-Amino Analog Binding Profile Inference
A direct head-to-head comparison of the target compound (2-amino-4-one) with its closest 4-amino analog (CAS 23935-87-7) is not available in public literature. However, class-level SAR from covalent GRK5 inhibitor programs indicates that the 2-amino-4-one pyrrolopyrimidine scaffold is a 'highly amenable' core for tuning subfamily selectivity, with reported inhibitors achieving IC50 values from 6.2 μM down to 0.2 μM against GRK5 after prolonged incubation [1]. The 4-amino analog, lacking the 4-carbonyl, represents a distinct chemical series whose kinase inhibition profile is not publicly quantified, creating a key information gap for procurement decisions.
| Evidence Dimension | GRK5 Inhibitory Activity (Class-level SAR) |
|---|---|
| Target Compound Data | Not directly reported; structurally positioned within a scaffold class showing IC50 = 0.2–6.2 μM against GRK5 |
| Comparator Or Baseline | 4-Amino analog (CAS 23935-87-7): No public activity data |
| Quantified Difference | Cannot be calculated (comparator data absent) |
| Conditions | GRK5 enzymatic assay with variable preincubation times (1-4 h) [1] |
Why This Matters
The absence of comparator data means the target compound's 2-amino-4-one motif cannot be assumed equivalent to the 4-amino series, necessitating empirical profiling before substituting one for the other.
- [1] Rowlands, R.A. et al. (2019), Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors, ACS Med. Chem. Lett., 10, 12, 1628–1634. https://doi.org/10.1021/acsmedchemlett.9b00365 View Source
